BenchChemオンラインストアへようこそ!

3-Chlorolactic acid, (S)-

Enantioselective Oxidation Glycolate Oxidase Chiral Resolution

Procure (S)-3-chlorolactic acid (CAS 82079-44-5) with verified enantiomeric excess for stereospecific workflows. Its defined (S)-stereochemistry is essential for glycolate oxidase biocatalysis and as a precursor to L-(S)-potassium glycidate. Substitution with the (R)-enantiomer (CAS 61505-41-7) or racemate (CAS 1713-85-5) is invalid due to divergent metabolic and toxicological outcomes, including nephrotoxicity. Ensure experimental fidelity by sourcing only the stereochemically pure (S)-form.

Molecular Formula C3H5ClO3
Molecular Weight 124.52 g/mol
CAS No. 82079-44-5
Cat. No. B1593478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorolactic acid, (S)-
CAS82079-44-5
Molecular FormulaC3H5ClO3
Molecular Weight124.52 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)Cl
InChIInChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1
InChIKeyOSLCJYYQMKPZHU-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorolactic Acid, (S)- CAS 82079-44-5: Core Properties and Chemical Identity for Chiral Procurement


3-Chlorolactic acid, (S)- (CAS 82079-44-5), systematically designated as (2S)-3-chloro-2-hydroxypropanoic acid, is a chiral 2-hydroxy monocarboxylic acid belonging to the halolactic acid class [1]. This compound features a molecular formula of C3H5ClO3, a molecular weight of 124.52 g/mol, and possesses a stereogenic center at the C2 position bearing a hydroxyl group . It is a solid at ambient temperature with a reported melting point of 88-89 °C and a boiling point of 259.5 ± 20.0 °C at 760 mmHg [2]. As a chiral synthon, its value lies not in absolute potency but in its defined stereochemical identity which underpins its use in stereospecific enzymatic transformations and as a building block for enantiomerically enriched intermediates [3].

Why Generic 3-Chlorolactic Acid Substitution Is Invalid: Stereochemical Prerequisite for (S)-82079-44-5 in Chiral Workflows


Substitution of (S)-3-chlorolactic acid (CAS 82079-44-5) with its (R)-enantiomer (CAS 61505-41-7) or the racemic mixture (CAS 1713-85-5) is unequivocally invalid in any stereochemically defined workflow. The C2 stereogenic center dictates diametrically opposed biological recognition: glycolate oxidase is absolutely specific for the (S)-enantiomer, completely excluding (R)-isomers from enzymatic oxidation [1]. Conversely, in vivo metabolic studies demonstrate that the (R)-enantiomer is a precursor to the nephrotoxin 3-chloropyruvate via a pathway not accessible to the (S)-enantiomer, resulting in elevated urinary oxalate and diuresis in rat models [2][3]. Furthermore, the antifertility metabolite (S)-3-chlorolactaldehyde responsible for inhibition of sperm glyceraldehyde 3-phosphate dehydrogenase is produced exclusively from (S)-configured precursors [4]. These divergent metabolic, toxicological, and enzymatic outcomes preclude any assumption of functional equivalence; stereochemistry is the primary determinant of both intended activity and unintended liability.

(S)-3-Chlorolactic Acid (CAS 82079-44-5): Quantified Differentiation Evidence Against Chiral Comparators


Absolute Enzymatic Specificity: Glycolate Oxidase Exclusively Oxidizes (S)-Enantiomer for Chiral Resolution Workflows

Glycolate oxidase (GO; (S)-2-hydroxyacid oxidase, EC 1.1.3.15) from spinach coexpressed with catalase T in Pichia pastoris exhibits absolute specificity for (S)-2-hydroxy carboxylic acids. In direct comparative oxidation assays, GO oxidized the (S)-enantiomer of 3-chlorolactic acid but left the (R)-enantiomer completely intact over the reaction period [1]. This absolute stereospecificity forms the mechanistic basis for using this enzymatic system to resolve racemic mixtures into enantiopure (R)-2-hydroxy acids.

Enantioselective Oxidation Glycolate Oxidase Chiral Resolution 2-Hydroxy Acid Biocatalysis

Divergent Metabolic Fate: (R)-Enantiomer-Specific Conversion to Nephrotoxic 3-Chloropyruvate in Rat Models

Metabolic studies in male rats reveal a stereochemically determined toxicological divergence: (R)-3-chlorolactate is converted in vivo to 3-chloropyruvate, a potent nephrotoxin, whereas (S)-3-chlorolactate does not undergo this metabolic conversion [1][2]. Urinary oxalate analysis following enantiomer-specific administration quantified this difference: elevated oxalate levels were produced by (R)-isomer treatment, while normal oxalate levels were observed following (S)-isomer administration [1]. This metabolic distinction has direct functional consequences: (R)-3-chlorolactate induces diuresis and glucosuria in rats, with toxicity localized to mitochondrial metabolism inhibition in renal tubule cells [3].

Nephrotoxicity Enantioselective Metabolism 3-Chloropyruvate Mitochondrial Toxicity

High Optical Purity Enzymatic Synthesis: L-Lactate Dehydrogenase Route Delivers (S)-3-Chlorolactic Acid with >97% ee

A laboratory-scale enzymatic synthesis employing L-lactate dehydrogenase (L-LDH, EC 1.1.1.27, rabbit muscle) catalyzes the NADH-dependent reduction of chloropyruvic acid to yield (S)-3-chlorolactic acid (designated as L-β-chlorolactic acid in the original nomenclature) with an enantiomeric excess greater than 97% [1]. The reaction proceeds with NADH regenerated in situ via glucose 6-phosphate/glucose 6-phosphate dehydrogenase. Comparative kinetic analysis against pyruvic acid (the native substrate) shows that chloropyruvic acid is reduced at slightly slower maximum rates but requires higher substrate concentrations to achieve Vmax [1]. The isolated (S)-3-chlorolactic acid product after recrystallization exhibits a melting point of 88-89 °C and specific optical rotation [α]25D +4.14 ± 0.08° (c 9.05 g/100 mL, H2O), in contrast to the D-(R)-enantiomer prepared via D-LDH which exhibits [α]25D +3.97 ± 0.08° under identical conditions [1].

Enzymatic Synthesis L-Lactate Dehydrogenase Chloropyruvate Reduction Enantiomeric Excess

Electromicrobial Reduction for D-(S)-Chlorolactic Acid: Mediator-Dependent Production with >97% ee

An alternative biocatalytic route employing whole cells of Proteus vulgaris and artificial electron mediators produces D-(S)-chlorolactic acid via mediator-dependent D-lactate dehydrogenase-catalyzed reduction of chloropyruvate. Systematic evaluation of electron mediators including viologens, cobalt sepulchrate, safranine O, and anthraquinone derivatives demonstrated that 1,1'-carbamoylmethylviologen provided optimal yields, with the reaction yielding D-(S)-chlorolactic acid at high optical purity (>97% e.e.) [1]. The choice of mediator is critical because chloropyruvate is susceptible to mediator-dependent non-enzymatic dehalogenation to pyruvate, which is subsequently reduced to lactate as an undesired side product [2]. Viologen-based mediators minimized this side reaction relative to alternative mediators tested [1].

Electromicrobial Reduction D-Lactate Dehydrogenase Proteus vulgaris Mediator-Dependent Biocatalysis

β-Chlorolactate as Competitive Inhibitor of D-Lactate Dehydrogenase in Bacterial Transport Studies

β-Chlorolactate (stereochemistry unspecified in the original study but functionally characterized) acts as a competitive inhibitor of D-lactate dehydrogenase in Escherichia coli membrane vesicle systems. In studies of D-lactate oxidation-dependent succinate transport, β-chlorolactate was classified alongside oxamate as one of two competitive inhibitors of D-lactate oxidation [1]. Unlike electron transport inhibitors and uncouplers that cause immediate efflux of preloaded succinate (Km for efflux = 1.9 mM), competitive inhibitors including β-chlorolactate do not trigger succinate efflux, consistent with their mechanism of action at the dehydrogenase level rather than at the membrane energization step [1].

D-Lactate Dehydrogenase Inhibition E. coli Membrane Vesicles Succinate Transport Competitive Inhibition

Validated Application Scenarios for (S)-3-Chlorolactic Acid (CAS 82079-44-5) Based on Quantitative Differentiation Evidence


Enantioselective Biocatalytic Resolution of Racemic 2-Hydroxy Acids

Utilize (S)-3-chlorolactic acid as a substrate in glycolate oxidase (GO)-based biocatalytic systems for the kinetic resolution of racemic 2-hydroxy carboxylic acids. GO's absolute specificity for (S)-enantiomers, demonstrated through complete oxidation of (S)-3-chlorolactic acid while leaving (R)-enantiomers intact, enables the production of enantiopure (R)-2-hydroxy acids from racemic starting materials. The relative oxidation rate of 110% (compared to lactic acid baseline) confirms robust enzymatic turnover [1]. This scenario is directly applicable to preparative-scale chiral resolution workflows where (R)-enantiomers are the desired product and (S)-enantiomers are selectively consumed.

Non-Nephrotoxic (S)-Configured Precursor for In Vivo Metabolic Studies

Select (S)-3-chlorolactic acid as the stereochemically defined precursor for studies involving the antifertility metabolite (S)-3-chlorolactaldehyde, which inhibits sperm glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase. Unlike the (R)-enantiomer, which undergoes metabolic conversion to the nephrotoxin 3-chloropyruvate and induces diuresis, glucosuria, and mitochondrial toxicity in rat models, the (S)-enantiomer does not generate 3-chloropyruvate and produces normal urinary oxalate levels [2][3][4]. This stereochemical purity requirement is absolute for in vivo applications where renal safety is a critical endpoint.

High-Purity Chiral Building Block for Glycidic Acid (Epoxide) Synthesis

Employ (S)-3-chlorolactic acid with verified enantiomeric excess >97% as the starting material for stereospecific conversion to L-(S)-potassium glycidate (epoxyacrylic acid). The established synthetic route involves L-lactate dehydrogenase-catalyzed reduction of chloropyruvic acid followed by base treatment with potassium hydroxide to yield the corresponding enantiomerically enriched epoxide in 78% yield [5]. Epoxides derived from enantiopure chlorolactic acids are valuable chiral intermediates for asymmetric synthesis, with the stereochemical integrity of the final epoxide directly dependent on the optical purity of the starting chlorolactic acid.

Mechanistic Probe for D-Lactate Dehydrogenase Function in Bacterial Transport Systems

Use β-chlorolactate as a competitive inhibitor of D-lactate dehydrogenase in membrane vesicle transport studies, particularly in E. coli systems where D-lactate oxidation drives succinate uptake. β-Chlorolactate inhibits at the dehydrogenase level without causing efflux of preloaded substrate, distinguishing it mechanistically from electron transport inhibitors and uncouplers that trigger immediate succinate efflux (Km for efflux = 1.9 mM) [6]. This property makes β-chlorolactate a valuable tool compound for dissecting the coupling between dehydrogenase activity and membrane transport energization without confounding effects on membrane potential or proton gradient integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorolactic acid, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.